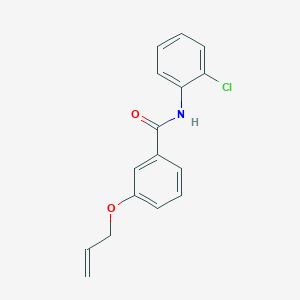
3-(allyloxy)-N-(2-chlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(allyloxy)-N-(2-chlorophenyl)benzamide, also known as ACB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACB is a benzamide derivative that has been synthesized through various methods and has been found to exhibit promising biological activity.
Wirkmechanismus
The exact mechanism of action of 3-(allyloxy)-N-(2-chlorophenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 3-(allyloxy)-N-(2-chlorophenyl)benzamide has been found to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to a reduction in cell proliferation and inflammation.
Biochemical and Physiological Effects:
3-(allyloxy)-N-(2-chlorophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(allyloxy)-N-(2-chlorophenyl)benzamide has also been found to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, 3-(allyloxy)-N-(2-chlorophenyl)benzamide has been found to modulate the expression of various genes involved in cancer cell growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(allyloxy)-N-(2-chlorophenyl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, 3-(allyloxy)-N-(2-chlorophenyl)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and toxicity of 3-(allyloxy)-N-(2-chlorophenyl)benzamide.
Zukünftige Richtungen
There are several future directions for research on 3-(allyloxy)-N-(2-chlorophenyl)benzamide. One potential area of focus is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, more research is needed to fully understand the mechanism of action of 3-(allyloxy)-N-(2-chlorophenyl)benzamide and its potential therapeutic applications. Future studies could also investigate the potential use of 3-(allyloxy)-N-(2-chlorophenyl)benzamide in combination with other drugs or therapies to enhance its effectiveness. Finally, more research is needed to fully understand the safety and toxicity profile of 3-(allyloxy)-N-(2-chlorophenyl)benzamide.
Synthesemethoden
The synthesis of 3-(allyloxy)-N-(2-chlorophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with allyl alcohol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminophenol to yield 3-(allyloxy)-N-(2-chlorophenyl)benzamide. This synthesis method has been optimized through various modifications to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-(allyloxy)-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 3-(allyloxy)-N-(2-chlorophenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 3-(allyloxy)-N-(2-chlorophenyl)benzamide has been found to reduce inflammation in animal models of inflammatory diseases, suggesting its potential use in treating inflammatory conditions.
Eigenschaften
Produktname |
3-(allyloxy)-N-(2-chlorophenyl)benzamide |
|---|---|
Molekularformel |
C16H14ClNO2 |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h2-9,11H,1,10H2,(H,18,19) |
InChI-Schlüssel |
QKAGUXTZLJGXOH-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Kanonische SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)

![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)

![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)